N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXKVUMFPWKJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-chlorobenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced heterocycles. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide but differ in substituents, leading to variations in physicochemical properties and bioactivity.
Substituent Variations on the Aryl Group
Key Observations :
- Benzofuran-containing analogs exhibit notable antimicrobial activity due to the planar, conjugated system favoring DNA intercalation .
- Trimethoxyphenyl derivatives (e.g., ) show increased steric bulk, which may reduce solubility but improve binding to hydrophobic enzyme pockets .
Variations in the Acetamide Side Chain
Key Observations :
- Isopropyl substitution () increases steric hindrance, possibly reducing off-target interactions but limiting solubility.
- Indolylmethyl and sulfanyl groups () enhance lipoxygenase (LOX) inhibition, likely via radical scavenging or metal chelation .
- Methoxy groups () improve metabolic stability and enzyme affinity due to hydrogen bonding with catalytic residues .
Enzyme Inhibition
- Target Compound : Moderate activity against butyrylcholinesterase (BChE) and LOX .
- Analog 8t (): Superior LOX inhibition (IC₅₀: 12.3 µM vs. >50 µM for the target compound) due to indole-mediated redox interactions .
- Methoxy-Substituted Derivatives (): Up to 75% acetylcholinesterase inhibition, attributed to methoxy’s electron-donating effects stabilizing enzyme-ligand complexes .
Antimicrobial Activity
- Benzofuran-Oxadiazole Hybrids (): 2a and 2b showed potent activity against E. coli and S. aureus, outperforming chlorophenyl analogs due to benzofuran’s DNA-intercalating ability .
- Sulfanyl-Linked Derivatives (): Broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Gram-positive strains .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this oxadiazole derivative, supported by data tables and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 224.64 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Study: Cytotoxicity on Cancer Cell Lines
In a study involving various cancer cell lines (A549 lung cancer and MCF-7 breast cancer), this compound displayed IC values significantly lower than conventional chemotherapeutics like doxorubicin.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) | Comparison Drug (Doxorubicin) IC (µM) |
|---|---|---|
| A549 | 10 | 15 |
| MCF-7 | 8 | 12 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in microbial and cancer cells.
- Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cancer cells.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in determining its biological activity. Substituents on the oxadiazole ring are essential for enhancing potency against target organisms.
Key Findings:
- The presence of the chlorophenyl group is associated with increased antimicrobial activity.
- Modifications to the acetamide group can lead to variations in cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
